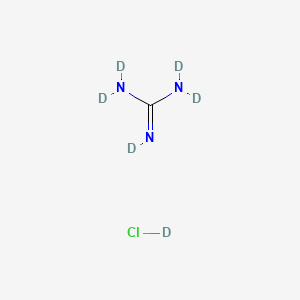

Guanidine-d5 deuteriochloride

Description

Foundational Principles of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical Investigations

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron. unam.mx Its nucleus is approximately twice as heavy as that of the common hydrogen isotope, protium (B1232500) (¹H). This significant mass difference, the largest between any pair of stable isotopes for an element, is the foundation of its utility in research without significantly altering the chemical properties of the labeled molecule. princeton.edumusechem.com

When a hydrogen atom in a molecule is replaced by deuterium, the bond it forms, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond. This often leads to a slower reaction rate for the deuterated molecule, a phenomenon known as the Kinetic Isotope Effect (KIE). unam.mxprinceton.edu The magnitude of the KIE can provide profound insights into reaction mechanisms, specifically helping to determine if a particular C-H bond is broken during the rate-limiting step of a reaction. unam.mxprinceton.edu

Beyond reaction kinetics, deuterium labeling is a powerful tool in analytical chemistry. In mass spectrometry (MS), the mass difference allows for the clear differentiation and quantification of labeled versus unlabeled compounds, which is essential for metabolic flux analysis and quantitative proteomics. unam.mxnih.gov In Nuclear Magnetic Resonance (NMR) spectroscopy, substituting hydrogen with deuterium can simplify complex spectra, aiding in the structural elucidation of intricate molecules. mdpi.com

Positioning of Guanidine-d5 Deuteriochloride within the Spectrum of Isotopic Probes

This compound is an isotopically labeled form of guanidinium (B1211019) chloride where the five hydrogen atoms have been substituted with deuterium. sigmaaldrich.comisotope.comchemical-suppliers.eu Its significance as an isotopic probe is intrinsically linked to the biological importance of the guanidinium group, which is a key functional component of the amino acid arginine. nih.govnih.gov

The primary application of this compound is as a precursor or tracer in studies of arginine metabolism. nih.govmedchemexpress.com By introducing this labeled compound into a biological system, researchers can track the metabolic fate of the guanidinium moiety through various biochemical pathways. This makes it a more specific probe compared to broadly applicable tracers like D₂O, allowing for targeted investigation of particular enzymatic processes. nih.gov

Its stability and non-radioactive nature make it particularly suitable for a wide range of studies, including those in living organisms. mdpi.com The incorporation of five deuterium atoms results in a significant mass shift (M+5, or M+6 for the deuteriochloride salt), providing a strong and unambiguous signal in mass spectrometry-based analyses, facilitating sensitive detection and accurate quantification. sigmaaldrich.com

Scholarly Significance and Contemporary Research Trajectories for this compound

The scientific utility of this compound is most prominent in the study of nitric oxide (NO) biosynthesis. Nitric oxide synthase (NOS) enzymes catalyze the production of NO and citrulline from arginine. By using arginine labeled with deuterium in the guanidinium group (often synthesized using this compound), researchers can trace the pathway and quantify the rate of NO production. This is crucial for understanding the role of nitric oxide in a vast array of physiological processes, from neurotransmission to blood pressure regulation.

Current research continues to leverage this compound for detailed metabolic studies. In the field of metabolomics, it serves as an internal standard for the accurate quantification of metabolites in complex biological samples, helping to correct for variations in sample preparation and instrument response. google.com

This compound is also utilized in structural biology and protein chemistry. The non-labeled form, guanidinium chloride, is a well-known protein denaturant. isotope.commedchemexpress.com Using the deuterated form allows for studies of protein unfolding and refolding mechanisms using techniques like NMR, where the deuterium signal can provide specific structural information. caltech.edu Future applications are poised to expand, particularly in systems biology, where understanding the flux through metabolic pathways like that of arginine is critical for deciphering complex disease states.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | CD₅N₃·DCl | scbt.com |

| Molecular Weight | 101.57 g/mol | sigmaaldrich.comisotope.comscbt.com |

| CAS Number | 108694-93-5 | sigmaaldrich.comchemical-suppliers.euscbt.com |

| Melting Point | 185-189 °C | sigmaaldrich.comlocalpharmaguide.com |

| Appearance | Solid | sigmaaldrich.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

| Synonyms | Guanidine-d5 hydrochloride, Guanidinium-d5 chloride | sigmaaldrich.commedchemexpress.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Guanidinium chloride |

| Deuterium |

| Protium |

| Arginine |

| Nitric oxide |

| Citrulline |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2H)chlorane;1,1,2,3,3-pentadeuterioguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N=C(N([2H])[2H])N([2H])[2H].[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718715 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108694-93-5 | |

| Record name | (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108694-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Deuterium Enrichment in Guanidinium Systems

Elucidation of Deuteration Pathways and Advanced Synthesis Protocols for Guanidine-d5 Deuteriochloride

The primary and most straightforward pathway for the synthesis of this compound involves hydrogen-deuterium (H/D) exchange reactions. This process typically utilizes deuterium (B1214612) oxide (D₂O) as the deuterium source due to its relative affordability and ease of handling. mdpi.comatlanchimpharma.com The synthesis can be achieved by repeatedly dissolving guanidine (B92328) hydrochloride in excess D₂O followed by evaporation or lyophilization (freeze-drying). nih.gov This cycle facilitates the exchange of the five labile protons on the guanidinium (B1211019) cation with deuterium atoms from the D₂O.

Advanced protocols may employ transition metal catalysts, such as palladium or platinum, to enhance the efficiency of the H/D exchange, a technique that has proven effective for various organic molecules. acs.orgatlanchimpharma.com While direct catalytic deuteration of guanidine is less commonly detailed, the principles of late-stage deuteration via C-H activation are well-established for complex molecules and could be adapted. acs.org Another approach involves the synthesis of the guanidine moiety from deuterated precursors, although this is generally a more complex and costly route. For instance, reacting a deuterated cyanamide (B42294) with a deuterated ammonium (B1175870) salt could, in principle, yield the desired product. However, the H/D exchange method remains the most practical and widely used for producing this compound.

Methodological Approaches for Achieving High Isotopic Purity and Positional Enrichment

Achieving high isotopic purity, where the vast majority of the compound's molecules are fully deuterated, is critical for many applications. For this compound, this means ensuring that all five exchangeable hydrogen positions are occupied by deuterium. The key to high isotopic purity through H/D exchange is the use of a large excess of high-purity D₂O (typically >99.8 atom % D) and performing multiple exchange cycles. mdpi.comgoogle.com

Each cycle of dissolution in D₂O and subsequent removal of the solvent pushes the equilibrium towards the fully deuterated product. nih.gov The number of cycles required depends on the desired level of enrichment. For instance, starting with guanidine hydrochloride and performing three successive dissolution and evaporation steps with D₂O can yield a high degree of deuteration. google.com

Quantitative Assessment and Analytical Validation of Deuterium Incorporation

The successful synthesis of this compound must be verified by robust analytical techniques to confirm the level and location of deuterium incorporation. The two primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) NMR is a powerful tool for assessing deuteration. In a fully deuterated sample of this compound, the proton signals corresponding to the guanidinium group should be absent or significantly diminished. The disappearance of these signals provides direct evidence of successful H/D exchange. acs.org Conversely, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei, providing a qualitative confirmation of their presence. For more complex molecules, advanced 2D NMR techniques can be employed to precisely locate the positions of deuterium atoms. researchgate.netnih.gov

The combination of these analytical methods provides a comprehensive validation of the synthesis, ensuring the high quality and isotopic purity of the this compound.

Advanced Spectroscopic and Spectrometric Characterization of Guanidine D5 Deuteriochloride

Applications in Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Spectroscopy for Structural and Dynamic Insights

Deuterium (²H) NMR spectroscopy is a powerful technique for studying molecular structure and dynamics. numberanalytics.com Guanidine-d5 deuteriochloride, with its deuterium-labeled guanidinium (B1211019) ions, serves as a unique probe in various ²H NMR applications.

Utilization of ²H NMR for High-Resolution Structural Elucidation

While X-ray crystallography provides static structural information, ²H NMR in the solid state can offer insights into the orientation and dynamics of molecules. In the case of guanidinium chloride, which is isostructural with the deuterated form, X-ray diffraction has shown that the guanidinium ion is planar. researchgate.net Solid-state ²H NMR studies on deuterated guanidinium salts have been used to investigate the geometry and hydrogen bonding of the guanidinium ion within the crystal lattice. cdnsciencepub.com The analysis of quadrupolar coupling constants and asymmetry parameters from ²H NMR spectra provides detailed information about the local electronic environment and the nature of hydrogen bonds, which are crucial for understanding the crystal packing and intermolecular forces. cdnsciencepub.com

For instance, the crystal structure of guanidinium chloride reveals a planar C(NH2)3+ ion with C3v molecular symmetry. researchgate.net ²H NMR can be used to confirm this planarity in the deuterated analogue and to study subtle structural variations that may occur due to temperature changes or interactions with other molecules.

Investigating Molecular Dynamics and Relaxation Phenomena via ²H NMR

²H NMR is highly sensitive to molecular motion, making it an excellent tool for studying the dynamics of the guanidinium ion. numberanalytics.com Temperature-dependent ²H NMR studies of deuterated guanidinium salts have revealed reorientational motions of the guanidinium ion about its principal three-fold axis. cdnsciencepub.com

By analyzing the lineshape of the ²H NMR spectrum and measuring spin-lattice (T1) and spin-spin (T2) relaxation times, researchers can determine the rates and activation energies of these molecular motions. numberanalytics.comcdnsciencepub.com For example, relaxation dispersion NMR spectroscopy has been used to study the kinetics of hydrogen-deuterium exchange at the Nε position in L-arginine, a molecule containing a guanidinium group. researchgate.net Such studies provide fundamental insights into the motional behavior of the guanidinium ion in different environments.

Table 1: Illustrative ²H NMR Relaxation Data for a System Containing Guanidinium-d5 Ions

| Parameter | Value | Significance |

| Spin-Lattice Relaxation Time (T1) | Varies with temperature | Provides information on fast molecular motions (ps-ns timescale). |

| Spin-Spin Relaxation Time (T2) | Sensitive to slower motions | Reflects slower dynamic processes (μs-ms timescale). |

| Quadrupolar Coupling Constant (QCC) | ~180 kHz (for rigid lattice) | Indicates the strength of the interaction between the deuterium nucleus and the local electric field gradient, reflecting the N-D bond character. |

| Asymmetry Parameter (η) | ~0.1-0.2 | Provides information about the deviation from axial symmetry of the electric field gradient, related to the geometry of the guanidinium ion. |

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the system under investigation.

Probing Intermolecular Interactions and Ligand Exchange Mechanisms with ²H NMR

The chemical shift and relaxation parameters of deuterium are sensitive to its local environment, making ²H NMR a useful technique for probing intermolecular interactions. numberanalytics.com this compound can be used to study interactions between the guanidinium ion and other molecules in solution or in the solid state. Changes in the ²H NMR spectrum upon the addition of a binding partner can provide information about the binding site and the nature of the interaction. unimi.it

Furthermore, ²H NMR can be employed to investigate ligand exchange mechanisms. unimi.it By monitoring the exchange of deuterated guanidinium ions between different binding sites or between a bound and a free state, it is possible to determine the kinetics and thermodynamics of the exchange process. This is particularly relevant in the study of protein-ligand interactions where guanidinium groups are often involved in binding. researchgate.net

Contributions to Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. nih.govmuni.cz It measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from a deuterated solvent. muni.cz this compound plays a crucial role in these experiments, particularly as a denaturant in control samples.

Employing this compound in Full Deuteration Controls for HDX-MS

To accurately interpret HDX-MS data, it is essential to determine the maximum possible deuterium incorporation for each peptide, which is achieved by preparing a fully deuterated control sample. nih.gov In these controls, the protein is denatured to expose all amide hydrogens to the deuterated solvent, thus allowing for complete exchange.

This compound is an ideal denaturant for this purpose. biorxiv.org By using a high concentration of this compound (e.g., 6 M) in a D₂O-based buffer, the protein unfolds, and its amide hydrogens can be fully replaced by deuterium. biorxiv.orgnih.gov This "maxD" sample serves as a critical reference to correct for back-exchange—the unavoidable loss of deuterium during the analytical process—and to calculate the absolute deuterium uptake. nih.govacs.org

Table 2: Typical Composition of a Full Deuteration Control Sample in HDX-MS

| Component | Concentration/Amount | Purpose |

| Protein | ~5-10 µM | The analyte of interest. |

| This compound | 6 M | To fully denature the protein and expose all amide hydrogens. biorxiv.org |

| D₂O Buffer (e.g., MOPS, pD 7.2) | To provide the deuterium source for exchange. | |

| Incubation Time | ~15 min to several hours | To ensure complete deuteration. biorxiv.org |

| Quench Buffer | Acidic pH (e.g., 2.5) | To stop the exchange reaction. researchgate.net |

Deciphering Protein Conformational Dynamics and Flexibility through HDX-MS

HDX-MS provides valuable insights into the conformational dynamics and flexibility of proteins. muni.cz The rate of hydrogen-deuterium exchange is highly sensitive to the protein's local and global structure. Regions of the protein that are highly flexible or solvent-exposed will exchange hydrogens for deuterium more rapidly than regions that are structured (e.g., in α-helices or β-sheets) or buried within the protein core. nih.gov

By comparing the deuterium uptake of a protein under different conditions (e.g., with and without a ligand), researchers can identify regions of the protein that undergo conformational changes. nih.gov While this compound is primarily used in the fully deuterated control, the principles of denaturation it embodies are central to understanding protein unfolding and stability, which are key aspects studied by HDX-MS. nih.govresearchgate.net The use of denaturants like guanidinium chloride in HDX-MS experiments allows for the study of protein unfolding pathways and the stability of different protein domains. nih.govpnas.org

The data obtained from HDX-MS experiments, when combined with structural models, can map the dynamic landscape of a protein, revealing how it changes in response to various stimuli. glennmasson.com This information is crucial for understanding protein function, allosteric regulation, and the effects of mutations. nih.gov

Mapping Protein-Ligand Binding Interfaces and Allosteric Transitions via HDX-MS

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins in solution. biorxiv.orgsingmass.sg This method provides valuable information on a protein's structure, flexibility, and interactions with other molecules by measuring the rate at which backbone amide hydrogens exchange with deuterium from a deuterated solvent. nih.govthermofisher.com The functional regulation of proteins, particularly receptors, is often driven by changes in their conformational dynamics upon binding to a ligand. nih.gov HDX-MS is highly sensitive to these changes, making it an invaluable tool for mapping protein-ligand binding interfaces and identifying allosteric transitions—structural changes that occur at sites distant from the primary binding site. nih.govthermofisher.comunige.ch

The core principle of an HDX-MS experiment involves incubating a protein in a deuterated buffer (e.g., D₂O) for varying lengths of time. thermofisher.com Amide hydrogens on the protein backbone that are exposed to the solvent will exchange for deuterium atoms, resulting in a measurable increase in the protein's mass. nih.gov The rate of this exchange is influenced by factors like solvent accessibility and local structural stability; regions involved in stable hydrogen-bonded structures (like alpha-helices and beta-sheets) or buried within the protein core exchange more slowly than flexible, solvent-exposed loops. biorxiv.org

When a ligand binds to a protein, the regions forming the binding interface are shielded from the solvent, leading to a significant reduction in the rate of deuterium exchange. nih.gov This protection against deuteration allows for the precise identification of the ligand-binding site. nih.gov Furthermore, ligand binding can induce conformational changes that propagate throughout the protein structure, altering the dynamics of distant regions. thermofisher.com These allosteric effects are observed as either a decrease (protection) or an increase (deprotection) in deuterium uptake in areas remote from the binding pocket, providing insights into the mechanisms of protein regulation. singmass.sgnih.govthermofisher.com

A typical bottom-up HDX-MS workflow involves the following key steps:

Deuterium Labeling : The protein is incubated in a D₂O-based buffer for specific time points. acs.org

Quenching : The exchange reaction is rapidly stopped by lowering the pH to ~2.5 and the temperature to ~0°C. nih.govacs.org This step is critical for minimizing the back-exchange of deuterium for hydrogen. nih.gov The quench solution often includes a chaotropic agent or denaturant, such as guanidine (B92328) hydrochloride, to unfold the protein. nih.govnih.gov The use of This compound in this step is crucial as it prevents the introduction of non-native hydrogen isotopes that could confound the mass analysis.

Proteolytic Digestion : The denatured protein is then rapidly digested into smaller peptides, typically using an acid-stable protease like pepsin. nih.gov

LC-MS Analysis : The resulting peptides are separated using liquid chromatography and analyzed by a mass spectrometer to measure the mass increase corresponding to deuterium incorporation for each peptide. acs.org

By comparing the deuterium uptake patterns of a protein in its free (apo) state versus its ligand-bound (holo) state, researchers can construct a differential map. singmass.sgnih.gov This map highlights the specific regions of the protein that are affected by ligand binding, clearly delineating both the direct binding interface and any allosteric sites. singmass.sg

Table 1: Research Findings on HDX-MS for Protein-Ligand Interaction Analysis

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Ligand-Activated Receptors | Differential HDX can characterize perturbations in conformational dynamics upon ligand binding, providing mechanistic insights into receptor regulation. | Aids in classifying ligands based on their interaction signatures and understanding selectivity between receptor isoforms. | nih.gov |

| Allosteric Effects | HDX-MS detects changes in protein structure or dynamics remote to the binding site, which are often missed by static methods like X-ray crystallography. | Provides a more complete picture of how a ligand's binding event is communicated throughout the protein to affect its function. | nih.govthermofisher.com |

| General Protein Interactions | A ligand-binding event typically causes a localized reduction in deuterium uptake at the interaction site due to shielding from the solvent. | Enables the mapping of binding sites for small molecules, lipids, nucleic acids, and other proteins. | nih.govthermofisher.com |

| Drug Discovery | HDX has been used to understand the binding modes of drugs to their targets, such as the nuclear receptor PPARγ and estrogen receptors. | Facilitates structure-based drug design by correlating a ligand's pharmacology with its specific effects on protein dynamics. | nih.gov |

Integration of HDX-MS Data with Advanced Computational Algorithms for Residue-Level Resolution

A primary limitation of standard bottom-up HDX-MS is its spatial resolution. acs.org The technique measures the average deuterium uptake for proteolytic peptides, which can range from 5 to 20 amino acids in length, rather than for individual amino acids. acs.orgresearchgate.net This "coarse-grained" data can complicate the precise interpretation of conformational changes. researchgate.netnih.gov To overcome this challenge, a variety of advanced computational algorithms have been developed to deconvolve the peptide-level data and infer deuterium exchange at the residue level. acs.orgnih.gov

These computational tools leverage the overlapping nature of peptides generated during digestion. biorxiv.orgresearchgate.net By using multiple proteases or optimizing digestion conditions, a diverse set of overlapping peptides can be produced. researchgate.net Algorithms analyze the differential deuterium uptake across this nested set of peptides to calculate the most probable uptake for each individual amino acid residue. nih.gov This process effectively increases the spatial resolution of the experiment beyond the limitation of the peptide fragments themselves. researchgate.netnih.gov

Several computational methods and software packages have been introduced to automate and enhance the analysis of HDX-MS data:

Residue-Level Inference: Methods like ReX use Bayesian non-parametric frameworks to infer residue-level uptake patterns by treating the data as a multiple change-point problem. biorxiv.org Such approaches consider the overlap in peptides, the time course of the experiment, and the correlation along the protein sequence to improve accuracy. biorxiv.orgresearchgate.net

Deconvolution of Isotopic Distributions: Some algorithms, like deMix, can analyze complex isotopic patterns, including bimodal distributions that may arise from distinct protein conformations (EX1 kinetics) or sample heterogeneity. researchgate.net

Statistical Validation: Modern computational tools incorporate statistical tests to quantify the significance of differences observed between two experimental states (e.g., apo vs. holo). acs.orgnih.gov This provides confidence in identifying regions with genuine changes in dynamics.

Integration with Structural Models: HDX-MS data can be used to guide and validate computational modeling of protein structures. acs.org By comparing experimental HDX protection factors with calculated metrics like solvent accessible surface area (SASA) from a structural model, researchers can refine and assess the accuracy of the model. acs.org

The ultimate goal of these computational approaches is to provide information at the single-residue level, which aligns the resolution of HDX-MS more closely with high-resolution techniques like NMR spectroscopy but with the advantage of being applicable to much larger proteins and complexes. researchgate.netnih.gov

Table 2: Computational Algorithms and Methods in HDX-MS Data Analysis

| Algorithm/Method Type | Function | Key Advantage | Reference |

|---|---|---|---|

| Residue-level Inference (e.g., ReX) | Infers residue-level deuterium uptake from overlapping peptide data using statistical models. | Achieves near-residue resolution, enabling more precise localization of dynamic changes. | biorxiv.orgresearchgate.net |

| Bimodal Distribution Analysis (e.g., deMix) | Detects and deconvolutes bimodal isotopic patterns arising from EX1 kinetics or conformational isomers. | Allows for the characterization of co-existing protein states or cooperative unfolding events. | researchgate.net |

| Automated Peptide Identification | Performs automated searches of MS data to identify the sequences of proteolytic peptides. | Increases throughput and reduces manual processing time in complex HDX experiments. | acs.orgnih.gov |

| Structural Modeling Integration | Uses HDX data as experimental restraints to guide or validate computational protein structure modeling. | Helps in building more accurate models of protein structures and their dynamic behavior. | acs.org |

Other Advanced Mass Spectrometry Techniques for Analyzing Deuterated Analogs

Beyond its central role in HDX-MS, This compound and other deuterated analogs serve as critical components in various other advanced mass spectrometry applications. The stable, heavy isotopes in these compounds provide a distinct mass signature that can be exploited for quantitative analysis and structural elucidation.

One of the most common applications is the use of deuterated compounds as internal standards in quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS). mdpi.com In this approach, a known quantity of a deuterated analog of the target analyte is added to a sample. Because the deuterated standard is chemically identical to the non-deuterated analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. mdpi.com However, it is easily distinguished by its higher mass. mdpi.com By comparing the signal intensity of the analyte to that of the known amount of the deuterated internal standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved. This method corrects for sample loss during preparation and variations in instrument response.

Recent research has also focused on developing methods for preparing deuterated standards for a wide range of molecules, from pharmaceuticals like cyclosporine A to industrial chemicals like denatonium (B1200031) benzoate. mdpi.comencyclopedia.pub The process often involves promoting H/D exchange at specific positions on the molecule under controlled conditions, such as using a basic D₂O solution. mdpi.com

Other advanced mass spectrometry techniques where deuterated analogs are valuable include:

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. When combined with HDX, IM-MS can resolve different conformational states of a protein that may not be distinguishable by mass alone, providing deeper insights into structural heterogeneity. fujifilm.com

Multi-Attribute Method (MAM): MAM is an emerging LC-MS-based method used in the biopharmaceutical industry for product characterization and quality control. fujifilm.com It can simultaneously monitor multiple product quality attributes, and the use of deuterated standards can enhance the quantitative accuracy of these assessments.

Direct Analysis in Real Time (DART-MS): This is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. mdpi.comencyclopedia.pub The use of deuterated standards in DART-MS can improve the reliability of quantitative analyses in fields like forensics. encyclopedia.pub

Thermal Atomization Resonance Ionization Spectroscopy (TARIS): An advanced technique being investigated for high-precision measurements of nuclear materials, TARIS uses lasers to selectively ionize specific elements. osti.gov While still in development for broader applications, the principles of isotopic analysis are central to its function. osti.gov

The ability to create and analyze deuterated analogs through these advanced mass spectrometry methods provides a powerful toolkit for researchers across diverse scientific disciplines, from fundamental biology to forensic science and pharmaceutical development. mdpi.comencyclopedia.pubnih.gov

Biomolecular and Biophysical Research Applications of Guanidine D5 Deuteriochloride

Unraveling Protein Denaturation and Unfolding Pathways

The study of how proteins lose their native three-dimensional structure is fundamental to understanding their function and misfunction. Guanidine-d5 deuteriochloride is a key reagent in these investigations, allowing researchers to meticulously dissect the molecular events that govern protein denaturation.

This compound as a Controlled Chaotropic Denaturant in Protein Stability Studies

This compound acts as a potent chaotropic agent, disrupting the hydrogen-bonding network of water and thereby weakening the hydrophobic interactions that are a major driving force in protein folding. biospectra.usmpbio.com This property allows for the controlled denaturation of proteins in a concentration-dependent manner. plos.orgbiorxiv.org By systematically increasing the concentration of this compound, researchers can induce a gradual unfolding of the protein, transitioning it from its native (N) state to a denatured (D) state. plos.org This controlled process is essential for determining the thermodynamic stability of a protein, often expressed as the Gibbs free energy change of unfolding (ΔG°). plos.org

The deuterated nature of this compound is particularly advantageous in certain experimental setups. For instance, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), using d5-guanidinium deuteriochloride for full deuteration controls helps in accurately quantifying the degree of deuterium (B1214612) uptake by the protein. biorxiv.org

Kinetic and Equilibrium Investigations of Denaturant-Induced Protein Conformational Transitions

The process of protein unfolding is not instantaneous. This compound enables both kinetic and equilibrium studies of the transitions between different conformational states.

Equilibrium Studies: By allowing the protein and denaturant solution to reach equilibrium at various denaturant concentrations, researchers can characterize intermediate states that may be populated during the unfolding process. plos.org Techniques like circular dichroism (CD) and fluorescence spectroscopy are often employed to monitor changes in the protein's secondary and tertiary structure as a function of this compound concentration. plos.orgnih.gov These equilibrium unfolding curves provide insights into the cooperativity of the unfolding transition and the stability of any intermediate states. plos.orgplos.org For example, studies on M-crystallin using guanidine (B92328) hydrochloride (GdmCl) revealed that at a concentration of 2 M, the protein exists in a partially unfolded state in equilibrium with the folded state. plos.org

Kinetic Studies: The rate at which a protein unfolds in the presence of this compound provides crucial information about the energy landscape of the folding process. Stopped-flow techniques are commonly used to rapidly mix the protein with the denaturant and monitor the subsequent unfolding in real-time. nih.gov These kinetic experiments can reveal the presence of transient intermediates and the heights of the activation energy barriers separating different states. nih.govnih.gov For instance, kinetic studies on the denaturation of transthyretin (TTR) as a function of GdmCl concentration allowed for the estimation of the first-order rate constant for unfolding. nih.gov

| Protein | Technique(s) | Key Findings with Guanidinium (B1211019) Chloride |

| M-crystallin | NMR, CD, Fluorescence | Gradual structural changes with increasing denaturant concentration; population of a partially unfolded state at 2 M GdmCl. plos.org |

| RNase H | FRET, Far-UV CD | Unfolding begins with the formation of a dry molten globule intermediate, with its population being linearly dependent on GdmCl concentration. nih.gov |

| Transthyretin (TTR) | Fluorescence, CD, Analytical Ultracentrifugation | Marked hysteresis between denaturation and refolding pathways; very slow unfolding rate constant extrapolated to 0 M GdmCl. nih.gov |

| β-Galactosidase | Enzyme Kinetics | GdnHCl induces denaturation, and the presence of a ligand (galactose) can influence the inactivation kinetics. nih.govqeios.com |

Mechanistic Studies of Protein Folding and Refolding Processes

Understanding how a linear polypeptide chain achieves its unique three-dimensional structure is a central goal of biophysics. This compound is instrumental in these studies, not only for initiating unfolding but also for studying the reverse process of refolding. mpbio.com By first denaturing a protein with a high concentration of this compound and then rapidly diluting the denaturant, researchers can trigger the protein to refold back to its native state. refeyn.com

This approach allows for the investigation of:

Folding Intermediates: The refolding pathway is often complex, involving the transient formation of partially folded intermediates, such as molten globules. nih.gov These states can be trapped and characterized, providing a snapshot of the protein as it navigates the folding landscape.

Folding Kinetics: The rate of refolding and the effects of mutations or co-solutes on this rate offer insights into the mechanism of folding. plos.org Global suppressor mutations, for example, have been shown to enhance the foldability of proteins primarily by increasing the refolding rate. plos.org

Misfolding and Aggregation: Not all refolding attempts are successful. Under certain conditions, proteins can misfold and aggregate, a process implicated in numerous diseases. mdpi.com Studies have shown that low concentrations of guanidine hydrochloride can sometimes induce aggregation of partially folded proteins. nih.govsemanticscholar.orgplos.org this compound can be used to study the conditions that favor proper folding versus aggregation.

Characterization of Protein Conformational Ensembles and Structural Heterogeneity

Proteins are not static entities but rather exist as a dynamic ensemble of interconverting conformations. kavrakilab.orgnih.govpatsnap.com this compound, by perturbing the energy landscape, can be used to shift the equilibrium between these conformations, making it possible to characterize less populated states. nih.govaps.org

Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) are particularly powerful in this context. biorxiv.orgkavrakilab.orgresearchgate.net In a typical HDX-MS experiment, the protein is incubated in a deuterated buffer, and the rate of exchange of amide hydrogens with deuterium is measured. This exchange rate is sensitive to the local structural environment. By performing HDX-MS in the presence of varying concentrations of this compound, researchers can probe the stability and dynamics of different regions of the protein. This approach helps to map the conformational landscape and identify regions of structural heterogeneity. nih.gov For example, HDX-MS studies on prolyl oligopeptidase used this compound in the quenching buffer to stop the deuteration reaction. researchgate.net

Quantitative Analysis of Protein-Ligand Binding Affinity and Specificity

The interaction of proteins with ligands is fundamental to virtually all biological processes. This compound can be employed to study these interactions by assessing how ligand binding affects the protein's stability. A common method is to perform denaturation curves in the absence and presence of a ligand. The shift in the midpoint of the denaturation curve upon ligand binding is related to the binding affinity.

This approach is based on the principle that if a ligand binds preferentially to the native state of the protein, it will stabilize the protein against denaturation, resulting in a higher concentration of this compound being required to unfold it. nih.gov This method can be used to:

Determine dissociation constants (Kd).

Compare the binding affinities of different ligands.

Investigate the mechanism of ligand-induced protein stabilization.

For instance, research has explored the guanidine hydrochloride-induced dissociation of inhibitor-protease complexes to understand the molecular basis of protein denaturation. youtube.com

Investigations into Solvent-Mediated Interactions and Water Dynamics in Hydration Shells

The water molecules surrounding a protein, known as the hydration shell, play a crucial role in its structure, dynamics, and function. nih.govnih.gov this compound influences these solvent-mediated interactions. caltech.edu As a chaotrope, it disrupts the structure of bulk water, which in turn affects the hydration shell of the protein. uzh.ch

Role in Mechanistic Elucidation and Theoretical/computational Chemistry

Mechanistic Insights into Guanidine-Mediated Biochemical Processes

Guanidine-d5 deuteriochloride is instrumental in elucidating the mechanisms of various biochemical processes, most notably in the study of protein folding and enzyme catalysis. As a strong denaturant, guanidine (B92328) hydrochloride is widely used to unfold proteins. medchemexpress.com By comparing the effects of its deuterated and non-deuterated forms, researchers can gain insights into the role of hydrogen bonding and proton transfer in the denaturation and refolding pathways.

In enzyme kinetics, deuterium (B1214612) isotope effects can help to identify whether the transfer of a proton or a hydride ion is a key step in the catalytic mechanism. acs.org For instance, a significant primary deuterium KIE (kH/kD > 1) suggests that a bond to a hydrogen atom is broken in the rate-limiting step of the reaction. This has been observed in studies of various enzymes, providing crucial evidence for their catalytic mechanisms. acs.orgresearchgate.netresearchgate.net

Conversely, inverse solvent isotope effects (kH₂O/kD₂O < 1) have been measured in some enzyme-catalyzed reactions, such as those involving protein arginine deiminase. mdpi.com These effects can indicate changes in the vibrational environment of exchangeable protons in the transition state. mdpi.com

| Biochemical Process | Key Finding with this compound or Deuterium Labeling | Significance |

| Protein Folding/Denaturation | Used as a denaturant in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe protein conformational dynamics. biorxiv.orgnih.govresearchgate.net | Helps to understand the structural changes proteins undergo during folding and unfolding. |

| Enzyme Catalysis (e.g., Glycerol-3-Phosphate Dehydrogenase) | Primary deuterium kinetic isotope effects (KIEs) are used to probe the origin of rate acceleration in hydride transfer reactions. acs.org | Provides evidence for the role of hydrogen tunneling in enzyme-catalyzed reactions. |

| Enzyme Catalysis (e.g., Protein Arginine Deiminase) | Inverse solvent isotope effects suggest changes in the vibrational state of protons in the transition state. mdpi.com | Offers insights into the catalytic mechanism and the environment of the active site. |

Application in Molecular Dynamics Simulations and Computational Modeling

The distinct mass and vibrational frequencies of deuterium compared to protium (B1232500) make this compound a valuable compound for computational studies of biomolecular systems.

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. By incorporating this compound into these simulations, researchers can investigate how the isotopic substitution affects the interactions and dynamics of the guanidinium (B1211019) ion with biomolecules like proteins and nucleic acids. researchgate.netuni-konstanz.de

Simulations have shown that guanidinium chloride and urea (B33335) denature proteins through different mechanisms. researchgate.net While urea tends to disrupt the protein's beta-sheet structure first by accumulating in the first solvation shell, guanidinium chloride appears to have a longer-range electrostatic effect that destabilizes the alpha-helix. researchgate.net Using the deuterated form in simulations can help to refine the force fields used to model these interactions, leading to more accurate representations of the denaturation process.

Theoretical calculations play a crucial role in predicting and interpreting deuterium isotope effects. Quantum mechanical calculations can predict how isotopic substitution will affect molecular properties such as chemical shifts in NMR spectroscopy and vibrational frequencies. mdpi.comnih.gov These predictions can then be compared with experimental data to validate and refine theoretical models.

| Computational Method | Application with Deuterium Isotope Effects | Key Insights |

| Molecular Dynamics (MD) Simulations | Simulating protein denaturation in the presence of guanidinium chloride. researchgate.net | Reveals different unfolding mechanisms for urea and guanidinium chloride. |

| Quantum Mechanical (QM) Calculations | Predicting deuterium isotope effects on NMR chemical shifts in proteins. nih.gov | Provides information about protein backbone conformation and hydrogen bonding. |

| Theoretical Modeling | Predicting isotope effects on charge transport in organic materials. shuaigroup.net | Helps to distinguish between different charge transport mechanisms, such as hopping versus band-like transport. |

Emerging Research Frontiers and Future Directions for Guanidine D5 Deuteriochloride

Development of Novel Isotopic Labeling Strategies for Complex Macromolecular Assemblies

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a cornerstone of isotopic labeling strategies aimed at elucidating the structure and dynamics of complex macromolecules. Guanidine-d5 deuteriochloride serves as a key reagent in these strategies, particularly for studies involving Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Neutron Scattering.

In HDX-MS, the exchange rates of backbone amide hydrogens with deuterium from a solvent provide insights into protein conformation, dynamics, and interactions. This compound is used to prepare fully deuterated protein standards, which are essential for calibrating and validating HDX-MS experiments. biorxiv.org For instance, in the analysis of protein conformational changes, samples can be quenched in a solution containing this compound to lock in the deuterium label before analysis. researchgate.net This approach allows researchers to map protein-ligand binding sites and understand allosteric regulation by comparing the deuterium uptake in different states. researchgate.net

Deuterium labeling is also a powerful tool in neutron scattering and diffraction studies of large macromolecular assemblies. nih.gov The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation," a technique where specific components of a complex can be "highlighted" or "masked out" by selective deuteration. nih.govresearchgate.net By incorporating deuterium-labeled subunits into a larger assembly, researchers can determine the relative positions and arrangements of individual components, which is often impossible with other techniques. nih.gov While direct incorporation of the intact this compound molecule into a protein is not the primary mechanism, its use in deuterated growth media for recombinant protein expression is a common strategy to produce fully or selectively deuterated proteins for these advanced structural studies. nih.gov

These labeling strategies are crucial for tackling the complexity of macromolecular machines, such as signaling complexes and viral capsids, providing structural and dynamic information that is often inaccessible by other means.

Synergistic Integration with Multi-Omics and Systems Biology Platforms

Systems biology aims to understand the larger picture of biological function by integrating data from various "omics" platforms, including proteomics and metabolomics. nih.gov In this context, quantitative analysis is paramount, and stable isotope labeling is a foundational technique for achieving the necessary precision. This compound, as a source of deuterium, plays a role in the quantitative methods that underpin systems-level analyses. medchemexpress.com

Quantitative proteomics and metabolomics frequently rely on mass spectrometry to compare the abundance of thousands of proteins or metabolites between different biological states (e.g., healthy vs. diseased). columbia.edurevespcardiol.org Stable isotope labeling techniques are employed to create internal standards for accurate quantification. thermofisher.com Although label-free methods exist, isotopic labeling provides a high degree of accuracy for relative and absolute quantification. thermofisher.com

The integration of these quantitative datasets is a central challenge in systems biology. nih.gov By providing a means to generate robust and reproducible quantitative data on proteins and metabolites, the use of deuterated compounds contributes to the construction of more accurate and predictive computational models of biological networks. nih.gov For example, understanding how nutrient perturbations affect cellular signaling networks requires precise measurement of changes in protein expression and metabolite levels, data which can be reliably generated using isotopic labeling strategies. nih.gov This allows researchers to move from simple inventories of molecules to a dynamic understanding of complex biological systems.

Advanced Methodological Innovations in High-Resolution Structural Biology

High-resolution structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) are constantly evolving to tackle larger and more complex biological systems. Deuterium labeling, facilitated by compounds like this compound, represents a significant methodological innovation in this arena.

Nuclear Magnetic Resonance (NMR): For large proteins and protein complexes, NMR spectra can become overwhelmingly crowded and complex. The substitution of protons with deuterons (deuteration) dramatically simplifies the spectra, reducing signal overlap and allowing for the analysis of molecules that would otherwise be intractable by NMR. This enables detailed studies of molecular structure, dynamics, and interactions at the atomic level.

Neutron Crystallography: While X-ray crystallography maps electron density, neutron crystallography is uniquely sensitive to the location of hydrogen and deuterium atoms. nih.govyoutube.com Using fully deuterated protein crystals can improve the signal-to-noise ratio of the data by an order of magnitude, providing an enhanced and more detailed view of the molecular structure. nih.gov This is particularly valuable for understanding the roles of hydrogen bonds and water molecules in protein function and catalysis.

Cryo-Electron Microscopy (Cryo-EM): Sample preparation is a critical and often limiting step in the Cryo-EM workflow. frontiersin.orgnih.gov One of the major challenges is controlling the behavior of macromolecules at the air-water interface, which can lead to denaturation or preferred orientations. nih.gov Guanidine (B92328) hydrochloride is a well-known chaotrope used to study protein folding and stability. medchemexpress.com Its deuterated counterpart can be used in specialized sample preparation protocols, for instance, in studying the conformational landscape of proteins by trapping them in various states of unfolding. While not a standard reagent in routine Cryo-EM, its properties are valuable for innovative approaches aimed at understanding protein dynamics and for the structural determination of less stable complexes. frontiersin.org The continuous development of new sample preparation techniques is a key frontier in pushing the resolution and applicability of Cryo-EM. nih.govnumberanalytics.com

The table below summarizes the key properties of this compound.

Table 1: Properties of this compound| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | D₂NC(=ND)ND₂·DCl | sigmaaldrich.com |

| Molecular Weight | 101.57 g/mol | sigmaaldrich.com |

| CAS Number | 108694-93-5 | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 185-189 °C | sigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

The following table outlines the applications discussed in this article.

Table 2: Research Applications of this compound| Application Area | Specific Use | Research Benefit |

|---|---|---|

| Isotopic Labeling | Reagent in HDX-MS and source for deuteration | Enables analysis of macromolecular conformation, dynamics, and assembly. researchgate.netnih.gov |

| Systems Biology | Tool for quantitative proteomics and metabolomics | Provides accurate data for building integrated models of biological systems. nih.govcolumbia.edu |

| Structural Biology | Deuteration agent for NMR and Neutron Crystallography | Simplifies complex spectra and enhances structural detail. nih.gov |

| Structural Biology | Chaotropic agent in Cryo-EM sample preparation | Facilitates the study of protein folding and dynamic conformational states. medchemexpress.com |

Q & A

Basic Research Questions

Q. How should Guanidine-d5 deuteriochloride be handled and stored to ensure experimental safety and stability?

- Methodological Answer : Follow OSHA and GHS guidelines for hygroscopic and reactive compounds. Store in airtight, labeled containers at controlled room temperature (20–25°C) away from strong oxidizers, organic peroxides, and heat sources . Use inert gas purging for long-term storage to prevent isotopic exchange. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats must be worn to avoid inhalation or dermal exposure . For spills, neutralize with dilute HCl (0.1 M) and collect residues using HEPA-filtered vacuums to minimize airborne particulates .

Q. What analytical techniques are recommended for characterizing the isotopic purity of this compound?

- Methodological Answer : Use isotope-ratio mass spectrometry (IRMS) to quantify deuterium incorporation (>98 atom % D) and confirm isotopic distribution. Complement with nuclear magnetic resonance (¹H NMR and ²H NMR) to detect residual protons in the guanidinium group . Fourier-transform infrared spectroscopy (FTIR) in D₂O can validate deuteration by comparing N–D stretching vibrations (~2400 cm⁻¹) against non-deuterated analogs . Document all spectral data with baseline corrections and calibration against certified reference standards .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor deuterium retention via liquid chromatography-mass spectrometry (LC-MS) and quantify degradation products (e.g., guanidine-HCl) using ion-pair chromatography with UV detection at 210 nm . Include negative controls (non-deuterated guanidine HCl) to distinguish isotopic exchange from chemical degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the thermodynamic effects of deuterium substitution in this compound?

- Methodological Answer : Address discrepancies by standardizing solvent systems (e.g., D₂O vs. H₂O) and controlling ionic strength. Use isothermal titration calorimetry (ITC) to measure binding enthalpy changes in deuterated vs. non-deuterated forms with model proteins (e.g., ribonuclease A). Cross-validate results with molecular dynamics simulations to account for solvent isotope effects on hydrogen-bonding networks . Publish raw datasets and simulation parameters to enable reproducibility .

Q. How can researchers optimize reaction conditions for synthesizing this compound with minimal isotopic dilution?

- Methodological Answer : Conduct stepwise deuteration via lyophilization from D₂O under reduced pressure (≤0.1 mbar) to replace exchangeable protons. Use deuterated HCl (DCl) in anhydrous deuterated solvents (e.g., CD₃OD) to minimize back-exchange . Monitor deuteration efficiency using ¹³C NMR to track isotopic shifts in the guanidinium carbon (~158 ppm). Optimize reaction time and temperature using a factorial design (e.g., 25–60°C, 12–48 hours) .

Q. What computational approaches are suitable for modeling the isotopic effects of this compound in enzyme inhibition studies?

- Methodological Answer : Employ density functional theory (DFT) to calculate deuterium’s impact on transition-state stabilization in enzyme-substrate complexes. Validate with kinetic isotope effect (KIE) measurements using stopped-flow spectroscopy. Compare inhibition constants (Kᵢ) between deuterated and protiated forms for enzymes like trypsin or urease . Share code repositories (e.g., GitHub) for transparency in force-field parameterization .

Methodological and Reproducibility Considerations

Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Detail deuteration steps, solvent purity (e.g., ≥99.9% D₂O), and instrument calibration (e.g., NMR magnet shimming).

- Supporting Information : Provide raw spectral data, chromatograms, and statistical analysis scripts .

- Ethics and Compliance : Disclose deuterium sourcing (e.g., Sigma-Aldrich DLM-32) and safety approvals .

Q. What frameworks are recommended for critically evaluating research questions on isotopic labeling in biochemical studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.